8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
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Overview
Description
The compound with the identifier “8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one” is known as XL413. It is a small molecule with a molecular mass of 289.06 g/mol. XL413 is a potent and selective inhibitor of cell division cycle 7-related protein kinase (CDC7), which plays a crucial role in the initiation of DNA replication .
Preparation Methods
The synthetic routes and reaction conditions for XL413 are not explicitly detailed in the available literature. it is typically synthesized through a series of organic reactions involving the formation of its core structure and subsequent functional group modifications. Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
XL413 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
XL413 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of CDC7 in DNA replication and cell cycle regulation.
Biology: XL413 is used in biological studies to investigate the mechanisms of cell division and the effects of CDC7 inhibition on cellular processes.
Medicine: It has potential therapeutic applications in cancer treatment, as inhibiting CDC7 can prevent the proliferation of cancer cells.
Industry: XL413 can be used in the development of new drugs targeting CDC7 and related pathways.
Mechanism of Action
XL413 exerts its effects by selectively inhibiting CDC7, a kinase essential for the initiation of DNA replication. By binding to the active site of CDC7, XL413 prevents the phosphorylation of its substrates, thereby blocking the initiation of DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
XL413 is unique in its high selectivity and potency for CDC7 inhibition. Similar compounds include:
PHA-767491: Another CDC7 inhibitor with a different chemical structure but similar biological activity.
SNS-032: A broad-spectrum kinase inhibitor that also targets CDC7 but with less selectivity compared to XL413.
These compounds share the common feature of targeting CDC7 but differ in their selectivity, potency, and chemical structure.
Properties
IUPAC Name |
8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLXRKVUJDJKG-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=O)C3=C(N2)C4=C(O3)C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC(=O)C3=C(N2)C4=C(O3)C=CC(=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.